Benzoic acid,3-butoxy-4-nitro-
Overview
Description
Benzoic acid,3-butoxy-4-nitro- is a useful research compound. Its molecular formula is C11H13NO5 and its molecular weight is 239.22 g/mol. The purity is usually 95%.
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Scientific Research Applications
Luminescent Properties of Lanthanide Coordination Compounds : Research by Sivakumar et al. (2010) investigated lanthanide coordination compounds using derivatives of 4-benzyloxy benzoic acid, including a nitro-substituted variant. They found that electron-withdrawing substituents like nitro groups can affect the photophysical properties of these compounds, particularly influencing luminescence efficiency (Sivakumar, Reddy, Cowley, & Vasudevan, 2010).
Nitrodecarboxylation of Aromatic Acids : A study by Das, Sinha, and Roy (2002) described a nitrodecarboxylation reaction involving aromatic alpha,beta-unsaturated carboxylic acids and ring-activated benzoic acids. This process, using nitric acid, could potentially be applied to nitrobenzoic acids (Das, Sinha, & Roy, 2002).
Magnetism of Nitroxide-Benzoic Acids : The work of Baskett and Lahti (2005) on 3-(N-tert-Butyl-N-aminoxyl)benzoic acid revealed interesting properties, such as the formation of chains of nitroxide to aryl CH contacts and antiferromagnetic behavior at lower temperatures. These findings may extend to structurally similar nitrobenzoic acids (Baskett & Lahti, 2005).
Drug Development and Tumor Cell Migration Inhibition : Li et al. (2010) explored the effects of 4-methyl-3-nitro-benzoic acid on tumor cells. They found it to be effective in inhibiting cell migration and tumor growth in mice, suggesting potential applications in cancer treatment (Li, Zhang, Guo, Zhang, Zhao, Zhang, & Niu, 2010).
Synthesis of Peptide Amides : Hammer et al. (2009) developed a method for the synthesis of peptide amides using 3-nitro-4-(N-protected aminomethyl)benzoic acids. This approach could be relevant for similar nitrobenzoic acid derivatives in peptide chemistry (Hammer, Albericio, Gera, & Bárány, 2009).
Dissociation Studies in Solvent Mixtures : Niazi and Ali (1990) examined the dissociation constants and conductivities of nitrobenzoic acids in water-acetonitrile mixtures. Such studies can provide insights into the behavior of benzoic acid derivatives in different solvents (Niazi & Ali, 1990).
properties
IUPAC Name |
3-butoxy-2-nitrobenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO5/c1-2-3-7-17-9-6-4-5-8(11(13)14)10(9)12(15)16/h4-6H,2-3,7H2,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUAAUXYNDUSCMV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1[N+](=O)[O-])C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzoic acid,3-butoxy-4-nitro- |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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